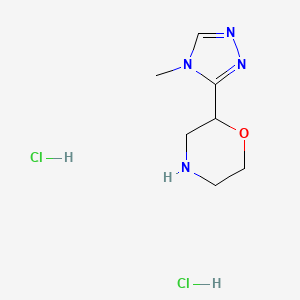
2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Vue d'ensemble
Description
“2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride” is a chemical compound with the CAS Number: 1795502-55-4 . It has a molecular weight of 241.12 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 241.12 . Unfortunately, more detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The synthesis of 1,2,4-triazole derivatives, including morpholine derivatives, has been a subject of interest due to their potential biological activities. For example, some studies have synthesized novel 1,2,4-triazole derivatives with morpholine moieties and evaluated their antimicrobial activities. These derivatives were found to possess moderate to good antimicrobial properties against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007) (Sahin et al., 2012).
Biological Activities and Applications
Antimicrobial Activity : The antimicrobial efficacy of triazole derivatives, including those with morpholine groups, has been demonstrated in several studies. These compounds show promising antimicrobial activity, which could be leveraged in the development of new antimicrobial agents for treating infections (Sahin et al., 2012).
Antileishmanial Activity : The antileishmanial activity of 1,2,4-triazole derivatives with morpholine has also been explored. Compounds have been tested against Leishmania infantum promastigotes, showing antiparasitic effects. Notably, one compound exhibited considerable activity, suggesting potential for developing antileishmanial therapies (Süleymanoğlu et al., 2018).
DNA Interaction and Antioxidant Properties : Some synthesized triazole derivatives, including those with morpholine moieties, have been studied for their DNA interaction and antioxidant properties. These findings indicate the potential for applications in biomedical research and the development of drugs with antioxidant capabilities (Demirbaş et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-11-5-9-10-7(11)6-4-8-2-3-12-6;;/h5-6,8H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWNPJNFHYGTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B1433522.png)
(prop-2-en-1-yl)amine dihydrochloride](/img/structure/B1433523.png)
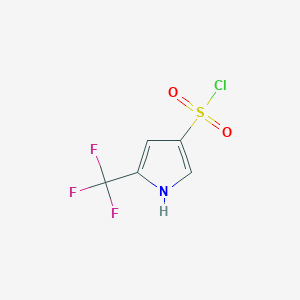
![4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1433525.png)
![5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1433527.png)
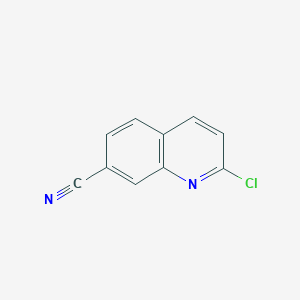
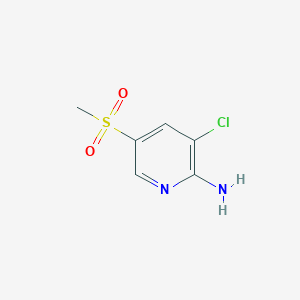
![3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1433531.png)
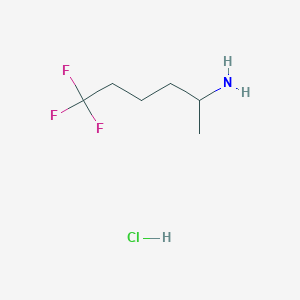
![[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1433537.png)
![[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433538.png)
![4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1433540.png)
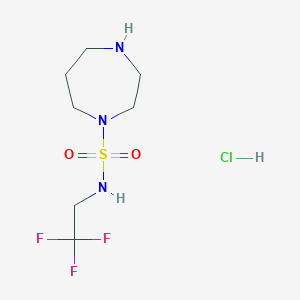
![7-Oxospiro[3.5]nonane-2-carboxylic acid](/img/structure/B1433544.png)